1-[4-(2,6-Dimethoxyphenoxy)butyl]-3,5-dimethylpiperidine;oxalic acid
Overview
Description
1-[4-(2,6-Dimethoxyphenoxy)butyl]-3,5-dimethylpiperidine;oxalic acid is a complex organic compound with a unique structure that combines a piperidine ring with a dimethoxyphenoxy group and an oxalic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2,6-Dimethoxyphenoxy)butyl]-3,5-dimethylpiperidine typically involves a multi-step process. One common method includes the reaction of 2,6-dimethoxyphenol with 1-bromo-4-chlorobutane to form 4-(2,6-dimethoxyphenoxy)butane. This intermediate is then reacted with 3,5-dimethylpiperidine under basic conditions to yield the desired product. The final step involves the formation of the oxalate salt by reacting the compound with oxalic acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2,6-Dimethoxyphenoxy)butyl]-3,5-dimethylpiperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation, followed by the addition of electrophiles.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted piperidine or phenoxy derivatives.
Scientific Research Applications
1-[4-(2,6-Dimethoxyphenoxy)butyl]-3,5-dimethylpiperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Potential use in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[4-(2,6-Dimethoxyphenoxy)butyl]-3,5-dimethylpiperidine is not fully understood. it is believed to interact with specific molecular targets, such as receptors or enzymes, through its piperidine and phenoxy groups. These interactions may modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
1-[4-(2,6-Dimethoxyphenoxy)butyl]piperidine: Lacks the dimethyl groups on the piperidine ring.
2,6-Dimethoxyphenol: The phenoxy group without the piperidine moiety.
3,5-Dimethylpiperidine: The piperidine ring without the phenoxy group.
Uniqueness
1-[4-(2,6-Dimethoxyphenoxy)butyl]-3,5-dimethylpiperidine;oxalic acid is unique due to its combination of a piperidine ring with a dimethoxyphenoxy group and an oxalic acid moiety. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or similar compounds .
Properties
IUPAC Name |
1-[4-(2,6-dimethoxyphenoxy)butyl]-3,5-dimethylpiperidine;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO3.C2H2O4/c1-15-12-16(2)14-20(13-15)10-5-6-11-23-19-17(21-3)8-7-9-18(19)22-4;3-1(4)2(5)6/h7-9,15-16H,5-6,10-14H2,1-4H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIPFRJENKAUOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CCCCOC2=C(C=CC=C2OC)OC)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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